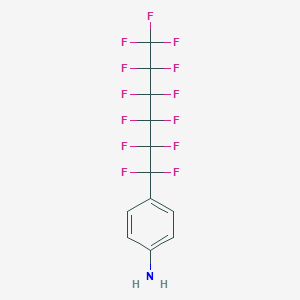
4-(Perfluorohexyl)aniline
Vue d'ensemble
Description
4-(Perfluorohexyl)aniline is a chemical compound with the molecular formula C12H6F13N . It is also known as 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)aniline .
Synthesis Analysis
The synthesis of 4-(Perfluorohexyl)aniline involves the Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water . This process uses perfluorohexyl iodide as the fluoroalkyl source and TMEDA as a sacrificial donor under green LED irradiation . Another method involves the reaction of 4-iodoaniline with perfluorohexyl iodide .Molecular Structure Analysis
The molecular structure of 4-(Perfluorohexyl)aniline consists of a benzene ring attached to an amine group and a perfluorohexyl group . The molecular weight of this compound is 411.16 .Chemical Reactions Analysis
4-(Perfluorohexyl)aniline can undergo various chemical reactions. For instance, it can participate in visible light-catalyzed fluoroalkylation reactions . It can also react with olefins, alkynes, and electron-rich aromatic compounds in water .Applications De Recherche Scientifique
Monomolecular Film Formation
4-(Perfluorohexyl)aniline, along with other compounds like 4-(nonafluorobutyl)aniline and 4-(tridecafluorohexyl)aniline, was used in the synthesis of azobenzene derivatives. These derivatives were studied for their ability to form monomolecular films at the air/water interface. The film formations were observed to depend on the length of the fluoroalkyl chain (Yoshino et al., 1992).
Ionic Conducting Interpolyelectrolyte Complexes
In another study, 4-(Perfluorohexyl)aniline was involved in the polymerization of aniline in the presence of a perfluorinated polysulfonic acid. This process resulted in the creation of soluble interpolyelectrolyte complexes that formed films with high proton and electrical conductivity (Boeva & Sergeyev, 2014).
Oxidation of Anilines
A study on the oxidation of substituted anilines used 4-(Perfluorohexyl)aniline among other anilines. This process led to the formation of azoxyarenes and other oxidation by-products, contributing to an understanding of the oxidation pathways of aniline (Gebhardt et al., 2008).
Nonlinear Optical Materials
4-(Perfluorohexyl)aniline has been involved in studies focusing on novel materials with potential applications in nonlinear optics (NLO). For instance, vibrational analysis of derivatives of this compound provided insights into their structure and potential utility in NLO materials (Revathi et al., 2017).
Liquid Crystal Studies
In the field of liquid crystals, derivatives of 4-(Perfluorohexyl)aniline were synthesized and studied. These derivatives exhibited various liquid crystalline phases and properties, contributing to the understanding of the role of molecular structure in liquid crystal behavior (Miyajima et al., 1995).
Ultrasonic Degradation of Ionic Aromatic Compounds
Research on the ultrasonic degradation of ionic aromatic compounds in aqueous solutions, including aniline, demonstrated the influence of pH and other factors on the degradation process. This research contributes to understanding the sonochemical degradation of chemical contaminants (Jiang et al., 2002).
Safety And Hazards
The safety data sheet for a related compound, perfluorohexyl bromide, indicates that it is a combustible liquid that may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGJIYYJLAXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567023 | |
| Record name | 4-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluorohexyl)aniline | |
CAS RN |
139613-90-4 | |
| Record name | 4-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



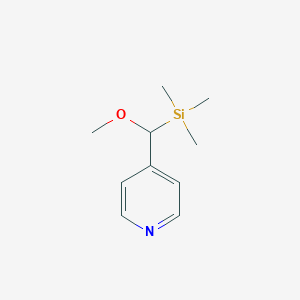
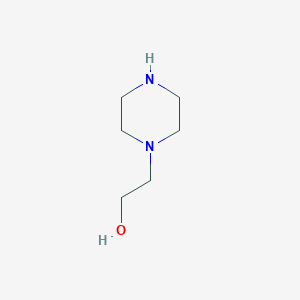
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
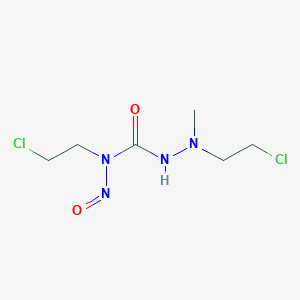
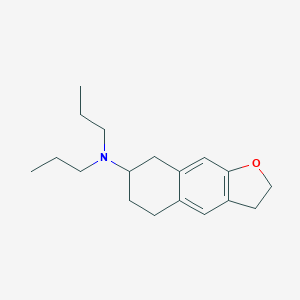
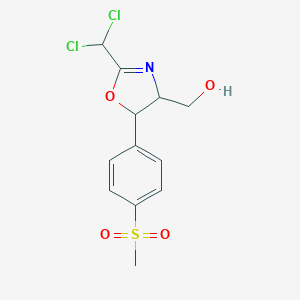
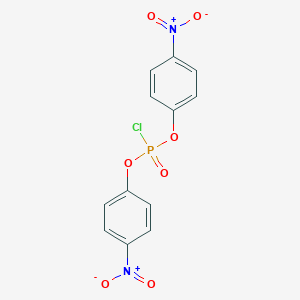
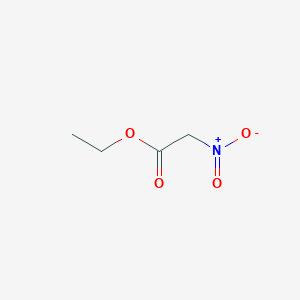
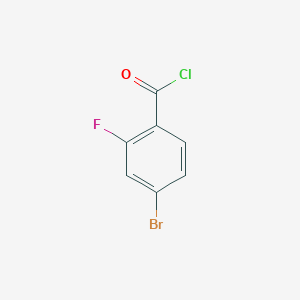

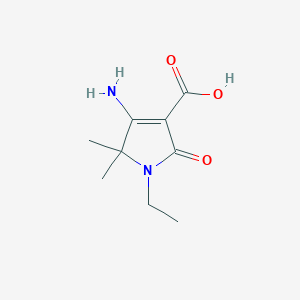
![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
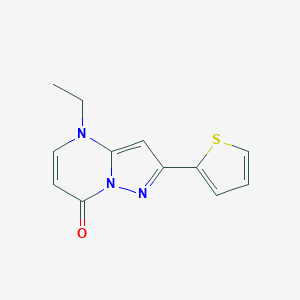
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)